molecular formula C15H14INO B7532420 N-(2-iodophenyl)-2,5-dimethylbenzamide

N-(2-iodophenyl)-2,5-dimethylbenzamide

Cat. No.: B7532420
M. Wt: 351.18 g/mol
InChI Key: CDFOIUFHORYRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)-2,5-dimethylbenzamide, commonly known as iodobenzamide, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

Iodobenzamide binds to the dopamine D2 receptor in the brain, which regulates the release of dopamine. By binding to the receptor, iodobenzamide can be used to measure the density and distribution of dopamine D2 receptors in the brain. This is important for understanding the role of dopamine in various neurological disorders.
Biochemical and Physiological Effects:
Iodobenzamide has no known direct biochemical or physiological effects. However, it is widely used in scientific research to study the distribution and density of dopamine D2 receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using iodobenzamide in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. It is also relatively easy to synthesize and has a long half-life, which makes it ideal for studying the distribution and density of dopamine D2 receptors in the brain.
However, there are also limitations to using iodobenzamide in lab experiments. For example, it is a radioligand, which means that it emits radiation and must be handled with care. It also has a relatively low signal-to-noise ratio, which can make it difficult to detect small changes in dopamine D2 receptor density.

Future Directions

There are several future directions for research on iodobenzamide. One area of interest is the development of new radioligands with higher affinity and selectivity for the dopamine D2 receptor. Another area of interest is the use of iodobenzamide to study the role of dopamine in other neurological disorders, such as addiction and depression. Additionally, there is ongoing research on the use of iodobenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive understanding of dopamine D2 receptor distribution and density in the brain.

Synthesis Methods

The synthesis of iodobenzamide involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride, which is then reacted with 2-iodoaniline to produce iodobenzamide. The reaction is carried out in the presence of a catalyst such as N,N-dimethylformamide or triethylamine.

Scientific Research Applications

Iodobenzamide is widely used in scientific research as a radioligand for the dopamine D2 receptor. It is used to study the distribution and density of dopamine D2 receptors in the brain, which is important for understanding the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

Properties

IUPAC Name

N-(2-iodophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFOIUFHORYRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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